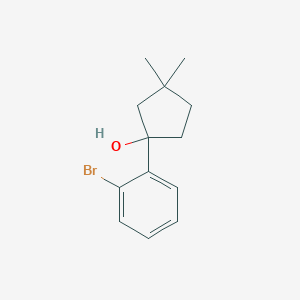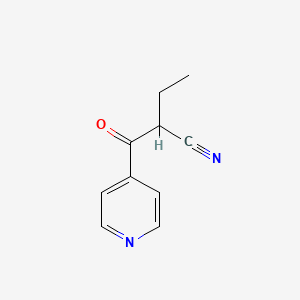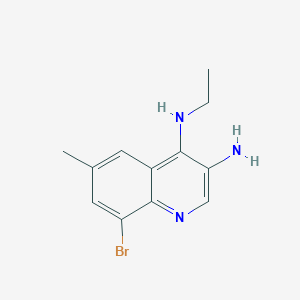
8-Bromo-N4-ethyl-6-methylquinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-N4-ethyl-6-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C12H14BrN3 and a molecular weight of 280.16 g/mol . This compound is primarily used in research and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-N4-ethyl-6-methylquinoline-3,4-diamine typically involves the bromination of N4-ethyl-6-methylquinoline-3,4-diamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8th position of the quinoline ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production, including the use of industrial-grade reagents and equipment .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
8-Bromo-N4-ethyl-6-methylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-N4-ethyl-6-methylquinoline-3,4-diamine involves its interaction with specific molecular targets within cells. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 8-Bromo-6-methylquinoline
- 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester
- 8-Quinolinylmethyl bromide
Comparison: 8-Bromo-N4-ethyl-6-methylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C12H14BrN3 |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
8-bromo-4-N-ethyl-6-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C12H14BrN3/c1-3-15-12-8-4-7(2)5-9(13)11(8)16-6-10(12)14/h4-6H,3,14H2,1-2H3,(H,15,16) |
Clave InChI |
ZCHWYTNGPSRZGY-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C2C=C(C=C(C2=NC=C1N)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


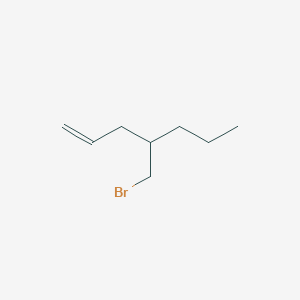
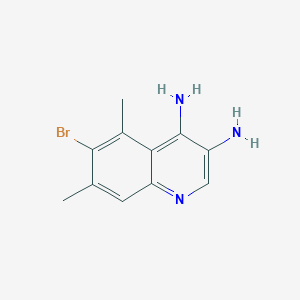
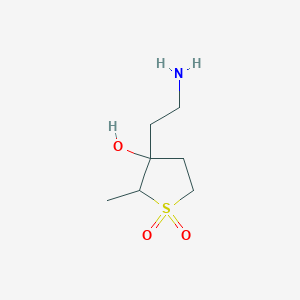
![3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13204805.png)
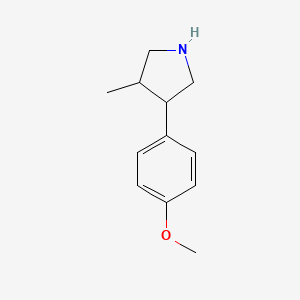
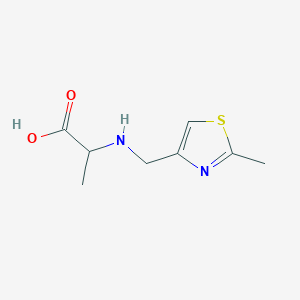
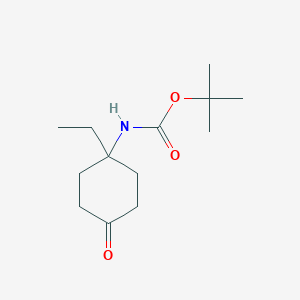
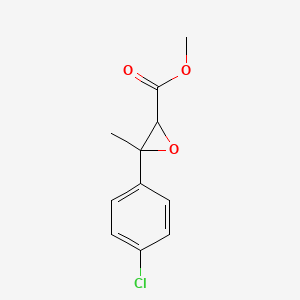
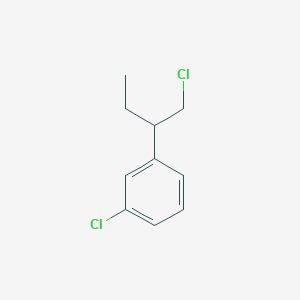
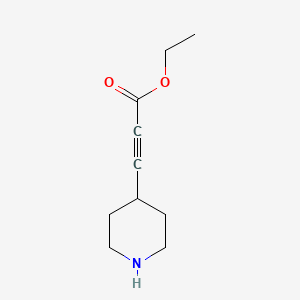
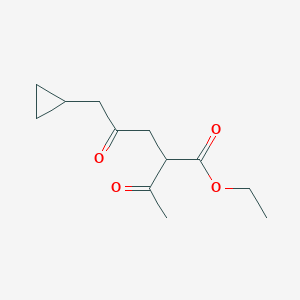
![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
